Methyl 2-ethyl-1H-imidazole-4-carboxylate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary depending on their specific structure. For example, Ethyl 2-methyl-1H-imidazole-4-carboxylate has a molecular weight of 154.17 .Scientific Research Applications
- 2-Ethyl-4-methylimidazole serves as a curing agent for epoxy resins. When combined with epoxy compounds, it promotes cross-linking and solidification, enhancing the mechanical properties of epoxy-based materials. It finds use in coatings, adhesives, and composite materials .
- As a synthetic intermediate, this compound acts as a building block for more complex molecules. Researchers utilize it to create active pharmaceutical ingredients (APIs), agrochemicals, and other organic compounds. Its versatility makes it valuable in drug discovery and chemical synthesis .
- 2-Ethyl-4-methylimidazole participates in the modification of polymers. It can enhance the properties of hyperbranched aromatic epoxy polymers, making them more suitable for specific applications. Researchers explore its impact on polymer structure and performance .
- Imidazoles play a crucial role in medicinal chemistry. Researchers use 2-ethyl-4-methylimidazole as a starting material to synthesize various heterocyclic compounds. These derivatives may exhibit biological activity, making them potential drug candidates .
- In the textile industry, this compound contributes to the development of textile auxiliaries and dyes. It can impart color, improve dyeability, and enhance fabric properties. Additionally, it may be involved in the synthesis of pigments for various applications .
- 2-Ethyl-4-methylimidazole participates in coordination chemistry due to its ability to form complexes with metal ions. Researchers explore its catalytic properties and study its behavior in metal-ligand interactions. Applications include catalysis and materials science .
Epoxy Curing Agent and Catalyst
Synthetic Intermediate
Polymer Modification
Heterocyclic Synthesis
Textile Auxiliaries and Pigments
Catalysis and Coordination Chemistry
These applications highlight the versatility of Methyl 2-ethyl-1H-imidazole-4-carboxylate across different scientific domains. Its unique structure and reactivity continue to inspire research and innovation. If you need further details or additional applications, feel free to ask! 😊 .
Mechanism of Action
Target of Action
Methyl 2-ethyl-1H-imidazole-4-carboxylate, like other imidazole derivatives, is likely to interact with a variety of biological targets. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives inhibit the function of certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
The effects of imidazole derivatives can vary widely, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-ethyl-1H-imidazole-4-carboxylate. For instance, factors such as temperature and humidity can affect the compound’s solubility and stability . Additionally, the compound should be stored in a cool, dry, well-ventilated place, away from direct sunlight .
Safety and Hazards
properties
IUPAC Name |
methyl 2-ethyl-1H-imidazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-8-4-5(9-6)7(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTVWHJUXDNIDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004525 | |
Record name | Methyl 2-ethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84255-25-4 | |
Record name | 2-Ethyl-5-methyl-1H-imidazole-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-ethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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